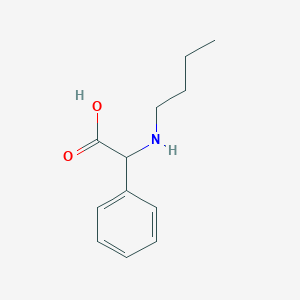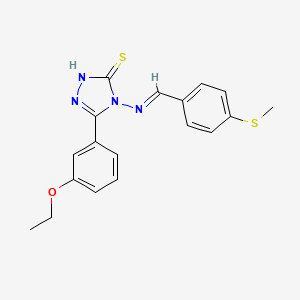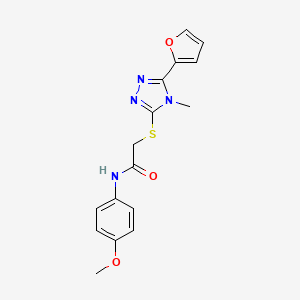
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C12H19BrO2. This compound is characterized by a cyclopropane ring substituted with a bromoethyl group, a dimethyl group, and a methylprop-1-en-1-yl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid with bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the esterification process.
Análisis De Reacciones Químicas
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols or alkanes. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
2-Bromoethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the methylprop-1-en-1-yl group, resulting in different reactivity and applications.
2-Chloroethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate: The chlorine atom provides different chemical properties compared to the bromine atom, affecting its reactivity and use in synthesis.
2-Bromoethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-acetate: The acetate group alters the compound’s solubility and reactivity in chemical reactions.
Propiedades
Número CAS |
5432-90-6 |
|---|---|
Fórmula molecular |
C12H19BrO2 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
2-bromoethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO2/c1-8(2)7-9-10(12(9,3)4)11(14)15-6-5-13/h7,9-10H,5-6H2,1-4H3 |
Clave InChI |
GTNOPRWOXOADHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid](/img/structure/B15083121.png)
![N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083128.png)





![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)

![N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083196.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)

![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B15083210.png)

